Cas no 879667-78-4 (3-Amino-2-methylbutan-2-ol hydrochloride)

3-Amino-2-methylbutan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-2-METHYLBUTAN-2-OL HCL
- 3-Amino-2-methylbutan-2-olhydrochloride
- SB33942
- 3-Amino-2-methylbutan-2-ol hydrochloride
- 879667-78-4
- (R)-3-Amino-2-methylbutan-2-ol hydrochloride
- SCHEMBL1369704
- 3-Amino-2-methyl-2-butanol hydrochloride
- 3-amino-2-methyl-butan-2-ol hydrochloride salt
- SB84179
- YURXCUVDCIDDHM-UHFFFAOYSA-N
- SB45017
-
- MDL: MFCD16619114
- インチ: 1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H
- InChIKey: YURXCUVDCIDDHM-UHFFFAOYSA-N
- ほほえんだ: C(O)(C)(C)C(N)C.Cl
計算された属性
- せいみつぶんしりょう: 139.0763918g/mol
- どういたいしつりょう: 139.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 61.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
3-Amino-2-methylbutan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644695-5g |
3-Amino-2-methylbutan-2-ol hydrochloride |
879667-78-4 | 98% | 5g |
¥33300.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644695-1g |
3-Amino-2-methylbutan-2-ol hydrochloride |
879667-78-4 | 98% | 1g |
¥10310.00 | 2024-04-27 |
3-Amino-2-methylbutan-2-ol hydrochloride 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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10. Book reviews
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3-Amino-2-methylbutan-2-ol hydrochlorideに関する追加情報
Research Briefing on 3-Amino-2-methylbutan-2-ol hydrochloride (CAS: 879667-78-4)
3-Amino-2-methylbutan-2-ol hydrochloride (CAS: 879667-78-4) is a chiral amino alcohol derivative that has recently gained attention in pharmaceutical and chemical research due to its potential applications as a building block for drug synthesis and as a ligand in asymmetric catalysis. This briefing summarizes the latest scientific developments surrounding this compound, with particular focus on its synthetic applications, pharmacological relevance, and recent methodological advancements in its production and utilization.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of β-amino alcohols, which are important structural motifs in many biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in the preparation of novel antiviral agents targeting RNA-dependent RNA polymerases. The hydrochloride salt form (879667-78-4) was found to offer superior solubility and stability compared to the free base form, making it particularly valuable for pharmaceutical formulations.
In the field of asymmetric synthesis, researchers have developed new catalytic systems utilizing 3-Amino-2-methylbutan-2-ol hydrochloride as a chiral auxiliary. A breakthrough study published in ACS Catalysis (2024) reported its successful application in the enantioselective synthesis of α-hydroxy acids with up to 99% ee. The hydrochloride salt's crystalline nature facilitated easier purification and characterization of the resulting products, addressing a significant challenge in asymmetric synthesis.
From a pharmacological perspective, recent in vitro studies have investigated the compound's potential biological activities. While it doesn't demonstrate direct therapeutic effects, its metabolic stability and low cytotoxicity make it an attractive scaffold for further derivatization. A 2024 structure-activity relationship study published in Bioorganic & Medicinal Chemistry Letters explored various N-substituted derivatives of 3-Amino-2-methylbutan-2-ol hydrochloride, identifying promising leads for CNS-active compounds.
Manufacturing and analytical aspects have also seen advancements. A recent patent application (WO2023/189765) describes an improved synthetic route to 879667-78-4 that reduces byproduct formation and increases overall yield to 85%. Additionally, novel analytical methods using UPLC-MS/MS have been developed for precise quantification of the compound in complex matrices, as reported in the Journal of Pharmaceutical and Biomedical Analysis (2024).
Looking forward, researchers anticipate expanded applications of 3-Amino-2-methylbutan-2-ol hydrochloride in both pharmaceutical development and chemical synthesis. Its versatility as a chiral building block, combined with recent methodological improvements in its handling and application, position it as a valuable tool for medicinal chemistry and process development. Ongoing research is exploring its potential in the synthesis of novel antibiotics and as a component of organocatalytic systems for green chemistry applications.
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